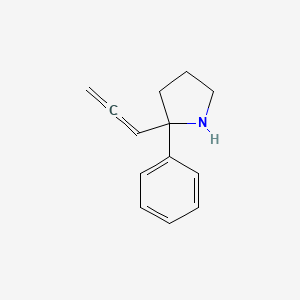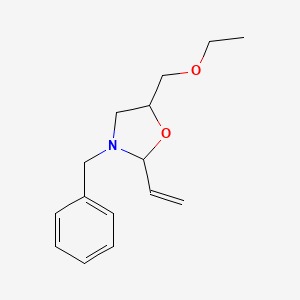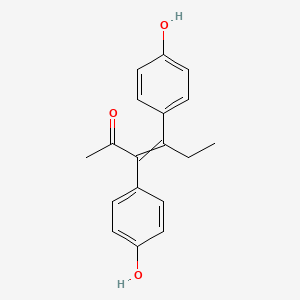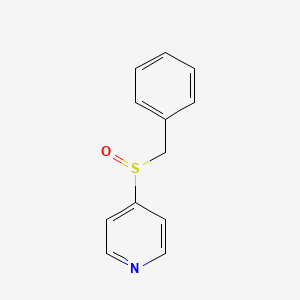
2-Phenyl-2-propadienylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-propadienylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenyl group and a propadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-propadienylpyrrolidine can be achieved through several methods. One common approach involves the reaction of phenyl lithium with pyrrolidine, followed by the addition of a propadienyl group. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-propadienylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: The phenyl and propadienyl groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various oxidizing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated derivatives.
Scientific Research Applications
2-Phenyl-2-propadienylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Phenyl-2-propadienylpyrrolidine involves its interaction with specific molecular targets. The phenyl and propadienyl groups can interact with various enzymes and receptors, leading to changes in cellular pathways. These interactions are often studied using computational modeling and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Phenylpyrrolidine: Lacks the propadienyl group and has different reactivity and applications.
2-Phenyl-2-butanol: Contains a hydroxyl group instead of a pyrrolidine ring.
Phenylpyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring
Uniqueness
2-Phenyl-2-propadienylpyrrolidine is unique due to the presence of both phenyl and propadienyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89998-45-8 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
InChI |
InChI=1S/C13H15N/c1-2-9-13(10-6-11-14-13)12-7-4-3-5-8-12/h3-5,7-9,14H,1,6,10-11H2 |
InChI Key |
PDXDNGIZDAKZHY-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC1(CCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)

![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
phenylsilane](/img/structure/B14376198.png)


![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)


![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)


methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)

